![molecular formula C24H17N3O3S2 B2574435 4-fenoxi-N-(4-(tiazolo[5,4-b]piridin-2-il)fenil)bencensulfonamida CAS No. 863594-52-9](/img/structure/B2574435.png)
4-fenoxi-N-(4-(tiazolo[5,4-b]piridin-2-il)fenil)bencensulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues, which could include our compound of interest, have been synthesized . These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
The molecular structure of this compound includes a thiazolo[5,4-b]pyridine core, which is a heterocyclic compound. This core is attached to a phenyl ring through a sulfonamide linkage.Chemical Reactions Analysis
The compound has been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .Aplicaciones Científicas De Investigación
Propiedades antioxidantes
Las tiazolo[4,5-b]piridinas exhiben actividad antioxidante, lo que las hace relevantes en el contexto del estrés oxidativo y el daño celular. Estos compuestos pueden ayudar a proteger las células de los radicales libres y el daño oxidativo .
Actividad antimicrobiana
Los investigadores han identificado nuevas tiazolo[4,5-b]piridinas con propiedades antimicrobianas. Estos compuestos podrían servir potencialmente como precursores para el desarrollo de nuevos antibióticos o agentes antimicrobianos .
Efectos herbicidas
Ciertas tiazolo[4,5-b]piridinas han demostrado actividad herbicida. Comprender sus mecanismos de acción podría contribuir al desarrollo de herbicidas ecológicos .
Potencial antiinflamatorio
Las tiazolo[4,5-b]piridinas se han investigado por sus efectos antiinflamatorios. Estos compuestos pueden modular las vías inflamatorias y prometen para el manejo de las condiciones inflamatorias .
Propiedades antifúngicas
Algunas tiazolo[4,5-b]piridinas exhiben actividad antifúngica. Estos compuestos podrían explorarse más a fondo como posibles fármacos antifúngicos .
Actividad antitumoral
Los investigadores han identificado tiazolo[4,5-b]piridinas con propiedades antitumorales. Estos compuestos pueden interferir con el crecimiento y la supervivencia de las células cancerosas, lo que las hace relevantes en la investigación oncológica .
Antagonistas del receptor de histamina H3
Ciertos representantes de esta clase se han informado como antagonistas del receptor de histamina H3. Comprender sus interacciones con los receptores de histamina podría tener implicaciones para el tratamiento de reacciones alérgicas y otras afecciones relacionadas con la histamina .
En resumen, el compuesto 4-fenoxi-N-(4-(tiazolo[5,4-b]piridin-2-il)fenil)bencensulfonamida es prometedor en varios campos, desde la antioxidación hasta los posibles efectos antitumorales. Se necesitan más investigaciones para explorar completamente su potencial terapéutico y mecanismos de acción . Si necesita información más detallada o tiene alguna otra pregunta, ¡no dude en preguntar! 😊
Mecanismo De Acción
Target of Action
The primary target of the compound 4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is the Phosphoinositide 3-Kinase (PI3K) enzyme . PI3K plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound’s sulfonamide functionality is important for PI3Kα inhibitory activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction .
Biochemical Pathways
The inhibition of PI3K by 4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide affects the PI3K/AKT/mTOR pathway, which is a critical cell signaling pathway involved in cell growth, proliferation, and survival . By inhibiting PI3K, the compound disrupts this pathway, leading to potential downstream effects such as reduced cell proliferation and survival .
Result of Action
The result of the action of 4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is the inhibition of PI3K enzymatic activity, leading to a disruption in the PI3K/AKT/mTOR pathway . This disruption can lead to reduced cell proliferation and survival, making the compound potentially useful in the treatment of conditions characterized by abnormal cell growth, such as cancer .
Análisis Bioquímico
Biochemical Properties
4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including phosphoinositide 3-kinase (PI3K), which is involved in cell growth, proliferation, and survival . The compound’s sulfonamide functionality is essential for its inhibitory activity against PI3Kα, demonstrating potent inhibitory effects with nanomolar IC50 values . Additionally, it interacts with other biomolecules such as estrogen receptors and neuropeptides, influencing various physiological processes .
Cellular Effects
The effects of 4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide on cellular processes are profound. It influences cell signaling pathways, particularly the PI3K/Akt pathway, which is critical for cell survival and proliferation . The compound also affects gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been shown to inhibit the aggregation of human platelets and reduce collagen synthesis in liver fibrosis models .
Molecular Mechanism
At the molecular level, 4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exerts its effects through binding interactions with specific biomolecules. It inhibits PI3K by binding to its active site, preventing the phosphorylation of downstream targets . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. The compound also modulates enzyme activity, such as inhibiting collagen prolyl-4-hydroxylase, which is involved in collagen synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inflammation . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound also affects metabolic flux, altering the levels of various metabolites involved in cell signaling and energy production .
Transport and Distribution
Within cells and tissues, 4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is critical for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects its ability to interact with target biomolecules and exert its biochemical effects .
Propiedades
IUPAC Name |
4-phenoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S2/c28-32(29,21-14-12-20(13-15-21)30-19-5-2-1-3-6-19)27-18-10-8-17(9-11-18)23-26-22-7-4-16-25-24(22)31-23/h1-16,27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSHWJRGAJQBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

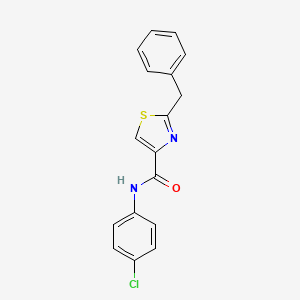
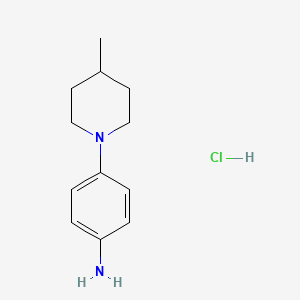
![(1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine dihydrochloride](/img/structure/B2574356.png)

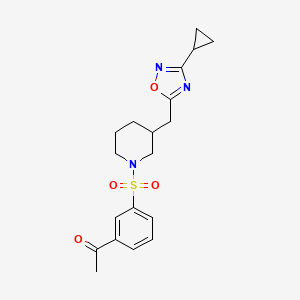
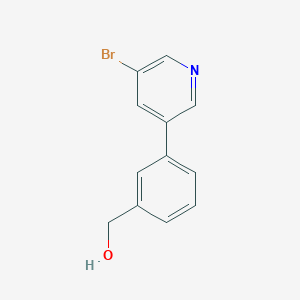


![ethyl 1-[2-oxo-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2574367.png)
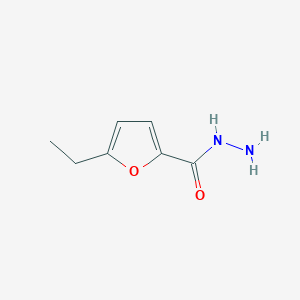
![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2574372.png)
![2-Chloro-N-[1-(1-methylindol-3-yl)propan-2-yl]acetamide](/img/structure/B2574373.png)
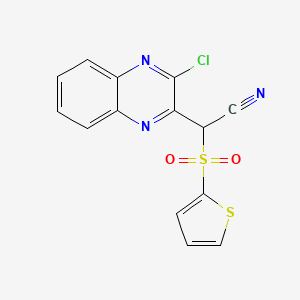
![5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2574375.png)